molecular formula C6H2Br2ClN3 B6588990 2-azido-1,3-dibromo-5-chlorobenzene CAS No. 1701705-84-1

2-azido-1,3-dibromo-5-chlorobenzene

Cat. No.: B6588990
CAS No.: 1701705-84-1
M. Wt: 311.4
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Description

2-Azido-1,3-dibromo-5-chlorobenzene is a polyhalogenated aromatic compound featuring an azide (-N₃) group at position 2, bromine atoms at positions 1 and 3, and a chlorine atom at position 5 on a benzene ring. Its molecular formula is C₆H₂Br₂ClN₃, with a calculated molecular weight of 311.34 g/mol (derived by adding the azide group to 1,3-dibromo-5-chlorobenzene, which has a molecular weight of 270.34 g/mol ).

The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens (Br, Cl) and the azide group, which may enhance its participation in cycloaddition reactions. Bromine substituents also offer opportunities for further functionalization via cross-coupling reactions, though steric hindrance from multiple bulky groups could limit regioselectivity.

Properties

CAS No.

1701705-84-1

Molecular Formula

C6H2Br2ClN3

Molecular Weight

311.4

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-azido-1,3-dibromo-5-chlorobenzene typically involves multiple steps. One common method starts with 1,3,5-tribromobenzene . The process involves the following steps :

    Lithiation: 1,3,5-tribromobenzene is treated with in an ether solution at -78°C to form a lithiated intermediate.

    Chlorination: The lithiated intermediate is then reacted with to introduce the chlorine atom, forming .

    Azidation: Finally, the azido group is introduced by reacting 1,3-dibromo-5-chlorobenzene with in an appropriate solvent.

Chemical Reactions Analysis

2-Azido-1,3-dibromo-5-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions. For example, it can react with to form substituted amines.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as .

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Scientific Research Applications

2-Azido-1,3-dibromo-5-chlorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Biological Studies: It is used in the study of biological systems, particularly in the development of bioactive compounds and probes for biochemical research.

Mechanism of Action

The mechanism of action of 2-azido-1,3-dibromo-5-chlorobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
This compound C₆H₂Br₂ClN₃ 311.34 -N₃ (C2), -Br (C1, C3), -Cl (C5) High potential for Cu(I)-catalyzed cycloadditions; Br/Cl may enable cross-coupling Triazole synthesis, materials chemistry
(2-Azido-1,3-dichloro-5-CF₃)benzene C₆H₂Cl₂F₃N₃ 282.55 -N₃ (C2), -Cl (C1, C3), -CF₃ (C5) Enhanced cycloaddition reactivity due to strong electron-withdrawing CF₃ group Pharmaceuticals, agrochemicals
2-Azido-1,3-diiodo-5-nitrobenzene C₆H₂N₄O₂I₂ 415.91 -N₃ (C2), -I (C1, C3), -NO₂ (C5) Iodine’s leaving group ability; nitro group directs electrophilic substitution Explosives research, triazole precursors
1,3-Dibromo-5-chlorobenzene C₆H₃Br₂Cl 270.34 -Br (C1, C3), -Cl (C5) Limited to substitution reactions (no azide for cycloaddition) Intermediate for halogenated aromatics
2-Azido-1,3-thiazoles Varies (heterocyclic) ~150–250 -N₃ (C2), S in ring Thiazole core alters electronic properties; regioselective triazole formation Bioactive molecule synthesis

Key Observations

Reactivity in Cycloadditions: The trifluoromethyl (-CF₃) group in (2-azido-1,3-dichloro-5-CF₃)benzene significantly enhances the electron-deficient nature of the azide, accelerating 1,3-dipolar cycloadditions with terminal alkynes under mild conditions . In contrast, this compound lacks such a strong electron-withdrawing group, which may reduce its cycloaddition rate compared to the CF₃ analog.

Substituent Effects on Functionalization :

  • Bromine and chlorine in this compound are less reactive as leaving groups compared to iodine in 2-azido-1,3-diiodo-5-nitrobenzene. This makes the latter more suitable for nucleophilic aromatic substitution .
  • The absence of an azide group in 1,3-dibromo-5-chlorobenzene limits its utility to traditional halogen-based reactions (e.g., Suzuki coupling), whereas the azide in the target compound adds versatility for click chemistry .

Structural and Electronic Differences :

  • Heterocyclic analogs like 2-azido-1,3-thiazoles exhibit distinct electronic properties due to the sulfur atom in the ring, which can stabilize charges and alter regioselectivity in triazole formation compared to purely aromatic systems .

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